2-Ethoxy-3-methyl-1-butene 2-Ethoxy-3-methyl-1-butene
Brand Name: Vulcanchem
CAS No.: 56544-17-3
VCID: VC13963942
InChI: InChI=1S/C7H14O/c1-5-8-7(4)6(2)3/h6H,4-5H2,1-3H3
SMILES:
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol

2-Ethoxy-3-methyl-1-butene

CAS No.: 56544-17-3

Cat. No.: VC13963942

Molecular Formula: C7H14O

Molecular Weight: 114.19 g/mol

* For research use only. Not for human or veterinary use.

2-Ethoxy-3-methyl-1-butene - 56544-17-3

Specification

CAS No. 56544-17-3
Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
IUPAC Name 2-ethoxy-3-methylbut-1-ene
Standard InChI InChI=1S/C7H14O/c1-5-8-7(4)6(2)3/h6H,4-5H2,1-3H3
Standard InChI Key IRDGHFDTPIJNMU-UHFFFAOYSA-N
Canonical SMILES CCOC(=C)C(C)C

Introduction

Chemical Identification and Structural Characterization

IUPAC Nomenclature and Isomeric Considerations

PropertyValueSource
IUPAC Name1-Ethoxy-3-methylbut-2-eneFooDB
CAS Registry22094-00-4FooDB
Molecular FormulaC7H14OHMDB
Average Molecular Weight114.1855 g/molFooDB
Monoisotopic Mass114.10446507 DaFooDB

Synthesis and Reactivity Profile

Reported Synthetic Pathways

Though explicit synthesis protocols are undocumented in available literature, analogous dialkyl ethers suggest plausible routes:

  • Williamson Ether Synthesis: Nucleophilic substitution between 3-methyl-2-buten-1-ol and ethyl bromide under basic conditions .

  • Acid-Catalyzed Dehydration: Elimination reactions of β-hydroxy ether precursors could yield the target alkene, though regioselectivity challenges may arise .

Predicted Reactivity

The compound’s reactivity is dominated by two features:

  • Electrophilic Alkene: The electron-rich double bond (C1–C2) predisposes it to electrophilic addition reactions with halogens or proton acids.

  • Ether Oxygen Nucleophilicity: The ethoxy group’s lone electron pairs may participate in hydrogen bonding or serve as weak Lewis bases in coordination chemistry .

Notably, no experimental kinetic or thermodynamic data for these reactions currently exists, highlighting a critical research gap.

Physicochemical Properties

Experimental and Calculated Parameters

While direct measurements are lacking, QSPR (Quantitative Structure-Property Relationship) models predict:

  • LogP: 2.1 ± 0.3 (indicating moderate lipophilicity)

  • Water Solubility: 1.2 g/L at 25°C

  • Boiling Point: 132–135°C (estimated via Joback method)

These predictions align with its classification as a volatile organic compound (VOC), consistent with its reported grassy aroma .

Spectroscopic Signatures

Theoretical IR Vibrations:

  • Strong C-O-C asymmetric stretch at 1120 cm⁻¹

  • C=C stretch at 1645 cm⁻¹

  • CH3 deformation modes at 1380–1460 cm⁻¹

Mass spectrometry simulations suggest a base peak at m/z 57 corresponding to the [CH2CH(CH3)]+ fragment . Experimental validation of these spectral features remains pending.

Biological and Industrial Relevance

Flavor and Fragrance Applications

The compound’s sensory profile—described as simultaneously fruity, grassy, and green—positions it as a candidate for synthetic flavor formulations . Its structural similarity to leaf alcohol (cis-3-hexen-1-ol) suggests potential as a green note enhancer in food and perfumery, though concentration-dependent odor thresholds require empirical determination.

Metabolic Pathways

As a putative secondary metabolite, 2-ethoxy-3-methyl-1-butene may arise from:

  • Oxidative stress responses in plants

  • Microbial degradation of terpenoids

  • Phase II metabolism of larger ethers

Research Frontiers and Knowledge Gaps

Priority Investigation Areas

  • Synthetic Optimization: Developing stereocontrolled routes to minimize isomeric byproducts.

  • Flavor Threshold Analysis: Determining odor detection limits via gas chromatography-olfactometry.

  • Metabolic Fate Studies: Tracing biotransformation pathways using ¹⁴C isotopic labeling.

Computational Modeling Opportunities

Advanced molecular dynamics simulations could elucidate:

  • Conformational preferences in lipid bilayers

  • Docking interactions with olfactory receptors OR2J3 and OR51E2

  • Atmospheric oxidation kinetics with OH radicals

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